Chlorine dioxide

Description

Historical Context of ClO₂ Research and Application Development

Chlorine dioxide (ClO₂) was first discovered in 1811 by Sir Humphry Davy, who initially produced it by reacting sulfuric acid with potassium chlorate (B79027). bouldersterilization.commms-healthyliving.compierrekorymedicalmusings.com For many years, it remained largely a laboratory curiosity. It wasn't until the early 20th century that its potential as a powerful bleaching and disinfecting agent began to be recognized. pierrekorymedicalmusings.comaquarius-prolife.com

A significant milestone in the application of this compound occurred in 1944 at a water treatment plant in Niagara Falls, New York. bouldersterilization.commms-healthyliving.com It was used to eliminate phenols from the water, which were causing taste and odor issues. bouldersterilization.commms-healthyliving.com This marked its first major use in drinking water treatment. Following this, in 1956, Brussels, Belgium, became the first major city to switch from chlorine to this compound for large-scale disinfection of its drinking water supply. bouldersterilization.commms-healthyliving.com

The 1970s saw a broader adoption of this compound for water disinfection in hundreds of municipal water systems across Europe and the United States, driven by its more favorable environmental profile compared to chlorine. bouldersterilization.com In 1967, the U.S. Environmental Protection Agency (EPA) registered the liquid form of this compound as a disinfectant and sanitizer for various uses, including in food processing and for treating medical wastes. bouldersterilization.commms-healthyliving.com The gaseous form was later registered by the EPA in 1988 for sterilization purposes, including for laboratory and manufacturing equipment. bouldersterilization.com The 1990s saw expanded commercial use in the pulp and paper, beverage, and industrial waste treatment industries. bouldersterilization.com

Significance of ClO₂ as an Oxidant in Chemical and Environmental Sciences

This compound is a potent oxidizing agent, a characteristic that underpins its wide range of applications. clordisys.comdioxnatur.com Unlike chlorine, this compound's chemistry is distinct; it oxidizes substances rather than chlorinating them. clordisys.com This selectivity means it does not react with many organic compounds to form harmful chlorinated byproducts like trihalomethanes (THMs) and haloacetic acids (HAAs). clordisys.com This is a crucial advantage in water treatment, as it reduces the formation of these regulated disinfection byproducts. clordisys.comwikipedia.org

Its oxidative power also makes it effective in destroying phenols in wastewater and controlling odors by oxidizing compounds like hydrogen sulfide (B99878). wikipedia.orgscotmas.com In industrial settings, particularly in the pulp and paper industry, this compound is a key bleaching agent, significantly reducing the formation of adsorbable organically bound halides (AOX) in effluent compared to traditional chlorine bleaching methods. researchgate.netnouryon.com The compound's high water solubility, which is about ten times greater than that of chlorine, further enhances its utility in aqueous applications. wikipedia.org

Current Research Landscape and Emerging Academic Trends

Current research on this compound continues to explore its fundamental chemical properties and expand its applications. A significant area of academic interest is the optimization of ClO₂ generation and application in water treatment to maximize disinfection efficacy while minimizing the formation of its own byproducts, namely chlorite (B76162) (ClO₂⁻) and chlorate (ClO₃⁻). nih.gov Researchers are developing kinetic models to better understand and predict the reactions of this compound and its byproducts in various water matrices. nih.gov

Another emerging trend is the investigation of this compound's potential in advanced oxidation processes (AOPs). For instance, the combination of UV light and this compound (UV/ClO₂) is being studied for its effectiveness in decolorizing textile dyes in wastewater. researchgate.net There is also ongoing research into the development of more sensitive and reliable analytical methods for detecting and quantifying this compound and its oxychlorine species in different media. nih.gov Furthermore, the unique properties of ClO₂ are being leveraged in novel applications, such as the sterilization of medical devices and in addressing environmental contamination challenges. bouldersterilization.compureline.com

Structure

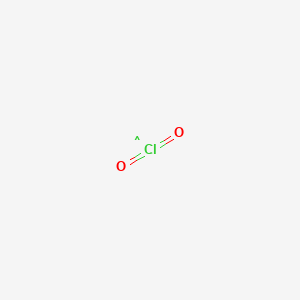

2D Structure

Properties

InChI |

InChI=1S/ClO2/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVXSBDYLRYLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=Cl[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2 | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | chlorine dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorine_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023958 | |

| Record name | Chlorine dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorine dioxide hydrate, frozen is an orange colored solid, appearing as a block of ice, with a faint odor of chlorine. It may only be shipped in the frozen state and then only by private or contract motor carrier. The melting point of the hydrate is around 30 °F. If it should thaw and further warm up, chlorine dioxide gas is given off. The gas is toxic by inhalation. The gas and liquid are violently decomposed by organic materials. The gas will decompose explosively at temperatures below the boiling point of water. It is used to bleach wood pulp, fats and oils; in processing flour, and for water purification. Chlorine dioxide is a yellow to reddish gas or a red-brown liquid below 52 deg. F. with an unpleasant odor similar to chlorine., Gas or Vapor; Liquid, Yellow to red gas or a red-brown liquid (below 52 degrees F) with an unpleasant odor similar to chlorine and nitric acid; [NIOSH] Vapor density = 2.3 (heavier than air); [ACGIH], Liquid, RED-YELLOW GAS WITH PUNGENT ODOUR., Yellow to red gas or a red-brown liquid (below 52 °F) with an unpleasant odor similar to chlorine and nitric acid. | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine oxide (ClO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorine dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorine oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

52 °F at 760 mmHg (NIOSH, 2023), 11 °C, 52 °F | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

NA (Gas) ? (Liquid) | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % at 77 °F (NIOSH, 2023), In water, 3.01 g/L at 25 °C and 34.5 mm Hg, 2000 cc (gas) in 100 cc cold water, In water, 1.823X10-2 at 298.15 K, Soluble in water, Soluble in alkaline and sulfuric acid solutions, Solubility in water, g/100ml at 20 °C: 0.8, (77 °F): 0.3% | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (Liquid at 32 °F) (NIOSH, 2023) - Denser than water; will sink, 1.77 g/cu cm, Density: 1.642 at 0 °C (liq), Relative density (water = 1): 1.6 (liquid, 0 °C), 1.6 (liquid at 32 °F), 1.6 (Liquid at 32 °F), 2.33(relative gas density) | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.33 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.3 (Air = 1), Relative vapor density (air = 1): 2.3, 2.33 | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), 101 kPa at 20 °C /758 mm Hg at 20 °C/, Vapor pressure, kPa at 20 °C: 101, >1 atm | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Yellowish-brown gas, Yellow to reddish-yellow gas at room temperature, Solid chlorine dioxide is a yellowish-red crystalline mass; liquid is reddish-brown, Yellow to red gas or a red-brown liquid (below 52 degrees F) ..., For more Color/Form (Complete) data for Chlorine dioxide (6 total), please visit the HSDB record page. | |

CAS No. |

10049-04-4; 70377-94-5(hydrate), 10049-04-4 | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorine dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorine dioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorine-dioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorine oxide (ClO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorine dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorine dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorine oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-74 °F (NIOSH, 2023), -59 °C, -74 °F | |

| Record name | CHLORINE DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/370 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Chlorine oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CHLORINE DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0127 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLORINE DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/16 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chlorine dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0116.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Generation Methodologies of Chlorine Dioxide

Chemical Generation Pathways for ClO₂

The generation of chlorine dioxide is accomplished through two main routes: acid-based methods starting from sodium chlorite (B76162) and reduction methods using sodium chlorate (B79027).

Acid-based generation involves the reaction of sodium chlorite with an acid. The simplicity of these methods makes them suitable for smaller-scale operations.

5NaClO₂ + 4HCl → 4ClO₂ + 5NaCl + 2H₂O researchgate.net

This reaction's kinetics are influenced by the concentrations of the reactants and the temperature. aidic.it Studies have shown the reaction to be first-order with respect to chlorite and 1.39-order with respect to hydrochloric acid at low concentrations. aidic.it The yield of this compound can be optimized by adjusting the reactant concentrations, reaction time, and temperature. researchgate.net For instance, a 25% by volume solution of sodium chlorite can be reacted with concentrated hydrochloric acid and dilution water to yield a this compound solution, with an optimal reaction time of about six minutes. suezwaterhandbook.com However, the stoichiometry can vary, and the presence of the product chloride ion can alter the reaction pathway. researchgate.net At high chloride concentrations, the reaction stoichiometry shifts. researchgate.net The pH of the solution is also a critical factor; the decomposition of chlorite is very slow at a pH above 4, but at a pH below 3, a significant portion of the sodium chlorite decomposes rapidly. researchgate.net

Reaction Parameters for NaClO₂ and HCl

| Parameter | Value/Condition | Source |

|---|---|---|

| Reaction Order (Chlorite) | 1 | aidic.it |

| Reaction Order (HCl) | 1.39 | aidic.it |

| Optimal Reaction Time | ~6 minutes | suezwaterhandbook.com |

| Effective pH Range | < 3 | researchgate.net |

The decomposition of sodium chlorite in acidic solutions to produce this compound can be accelerated by the use of a catalyst. Water-soluble iron salts, such as ferric trichloride (B1173362) (FeCl₃), serve this purpose. google.com Research indicates that Fe(III) species can catalyze the decomposition of the chlorite ion (ClO₂⁻) to generate this compound. nih.gov This catalytic effect provides a method for controlling the rate of ClO₂ evolution, which is particularly useful in processes like bleaching where rate regulation is desirable. google.com The addition of small amounts of a water-soluble ferric salt increases the rate of decomposition in an acidic solution. google.com

Sulfuric acid (H₂SO₄) can be used as an alternative to hydrochloric acid for the generation of this compound from sodium chlorite. researchgate.net This substitution is often made to avoid the production of high levels of chlorides, although it may result in a less efficient process. researchgate.net A patented method involves reacting a 7.5-25% by weight aqueous sodium chlorite solution with a 20-50% by weight aqueous sulfuric acid solution. This process reports a conversion rate of 75% to 85% of the chlorite ion to this compound within a reaction time of about 5 to 300 seconds. google.com

The general, albeit complex, reaction can be represented as:

4NaClO₂ + 2H₂SO₄ → 2ClO₂ + HCl + HClO₃ + 2Na₂SO₄ + H₂O oxy.com

An improved method found that diluting concentrated sulfuric acid to 50% and allowing it to cool before reacting it with a 7.5-15% aqueous sodium chlorite solution can achieve a conversion efficiency of approximately 75% to 80%. google.com

ClO₂ Generation via NaClO₂ and H₂SO₄

| Parameter | Value/Condition | Source |

|---|---|---|

| NaClO₂ Concentration | 7.5 - 25 wt% | google.com |

| H₂SO₄ Concentration | 20 - 50 wt% | google.com |

| Reaction Time | 5 - 300 seconds | google.com |

| Conversion Efficiency | 75 - 85% | google.com |

Large-scale production of this compound, particularly for the pulp and paper industry, predominantly uses sodium chlorate (NaClO₃) as the starting material. cdc.gov These methods involve the reduction of chlorate in a highly acidic environment.

This compound can be effectively produced by the reduction of sodium chlorate using hydrogen peroxide (H₂O₂) in a strongly acidic medium, typically using sulfuric acid. mdpi.comidiclo2.com The reaction is represented by the following equation:

2NaClO₃ + H₂O₂ + H₂SO₄ → 2ClO₂ + Na₂SO₄ + O₂ + 2H₂O (balanced from 2ClO₃⁻ + H₂O₂ + 2H⁺ → 2ClO₂ + O₂ + 2H₂O) google.com

This process is considered highly efficient. google.com The ratio of hydrogen peroxide to chlorate is a critical parameter; a surplus of hydrogen peroxide can lead to further reactions and a loss of efficiency. mdpi.comresearchgate.net The reaction results in the formation of this compound along with other species like chlorite and hypochlorous acid. mdpi.com To improve process efficiency, some methods utilize a pre-mixed precursor solution containing both sodium chlorate and hydrogen peroxide, which is then reacted with sulfuric acid. idiclo2.com It is also possible to generate more concentrated solutions of chlorate and hydrogen peroxide to enhance the efficiency of this compound generation. google.com

Chlorine Gas Reactivity with Sodium Chlorite

This compound can be generated with high efficiency through the reaction of sodium chlorite (NaClO₂) with chlorine gas (Cl₂). oxy.com This method is considered flexible and efficient, proceeding according to the net reaction: dfserv.comoxy.com

2NaClO₂ + Cl₂ → 2ClO₂ + 2NaCl. dfserv.comindfumco.com

The process can be viewed in two steps: first, chlorine gas reacts with water to form hypochlorous acid (HOCl) and hydrochloric acid (HCl). These acids then react with sodium chlorite to form this compound. oxy.comdfserv.com

Reaction Steps:

Cl₂ + H₂O → HOCl + HCl

2NaClO₂ + HOCl + HCl → 2ClO₂ + H₂O + 2NaCl

Careful control of the reactant ratios is crucial. An insufficient amount of chlorine leads to unreacted sodium chlorite, while an excess of chlorine can result in the formation of sodium chlorate (NaClO₃) as an oxidation byproduct. oxy.comdfserv.com The reaction is typically conducted in a solution with a pH between 2 and 4 to ensure high efficiency. oxy.com From a stoichiometric perspective, approximately 1.68 parts of dry technical sodium chlorite react with 0.5 parts of chlorine to produce 1.0 part of this compound. oxy.com

Combined Chemical Reduction Approaches for ClO₂ Generation

To enhance the efficiency and purity of this compound, combined reduction methods have been developed. These approaches often involve using a mixture of reducing agents to optimize the reaction and minimize undesirable byproducts like free chlorine. ingentaconnect.comresearchgate.net

One such technology builds upon the methanol (B129727) reduction method by introducing a mixed reductant containing hydrogen peroxide and sodium chloride. ingentaconnect.com This approach has been shown to improve the conversion rate of sodium chlorate and significantly lower the chlorine content in the final this compound solution. ingentaconnect.com The development of generation technologies based on mixed reductants aims to overcome the limitations of single-reductant systems, such as the formation of chlorinated byproducts during pulp bleaching. researchgate.net

Electrochemical Production of ClO₂

Electrochemical methods offer an alternative pathway for generating this compound, often resulting in a product of very high purity. wikipedia.orgdioxide.com These techniques typically involve the electrolysis of a chlorite or chlorate solution. dioxide.comuclm.es

The fundamental principle involves the oxidation of the chlorite ion (ClO₂⁻) at the anode of an electrolytic cell: dioxide.comgoogle.com

ClO₂⁻ → ClO₂ + e⁻

Alternatively, this compound can be produced through a more complex electrochemical route starting from chloride. This involves the anodic transformation of chloride to chlorate, followed by the chemical reduction of chlorate to this compound. uclm.es The production of chlorate itself is a well-established electrochemical process involving the oxidation of concentrated sodium chloride brines. uclm.es

Membrane Electrolysis Techniques for ClO₂ Generation

Membrane electrolysis employs a semi-permeable ion-exchange membrane to separate the anode and cathode compartments of an electrolytic cell. google.comgoogle.com In a typical setup for this compound generation, an aqueous solution of sodium chlorite is passed into the anode compartment. google.com

As electric current flows, this compound is produced at the anode, while byproducts like sodium hydroxide (B78521) are formed at the cathode. google.com The membrane, often a cation exchange membrane, prevents the mixing of the anolyte (the acidic this compound solution) and the catholyte (the alkaline sodium hydroxide solution). google.comgoogle.com This separation is critical because the mixing of this compound with the alkaline cathode effluent would lead to its rapid disproportionation and loss. google.com These systems can produce high-purity this compound and allow for the recovery of separate product streams. researchgate.net Perfluorosulfonic acid resins are commonly used as membrane materials in these electrolytic generators. made-in-china.com

Electrocatalytic Systems for ClO₂ Synthesis

The efficiency and selectivity of electrochemical this compound production are heavily dependent on the electrode materials used. Electrocatalytic systems utilize specific anode materials that promote the desired oxidation reactions while minimizing competing reactions like oxygen evolution. uclm.esmdpi.com

Mixed metal oxide (MMO) coated electrodes, such as Ruthenium oxide-coated titanium (RuO₂-coated-Ti) anodes, are commonly studied and used for this purpose. mdpi.comnih.govmdpi.com These materials have demonstrated effectiveness in the electrochemical generation of this compound from solutions containing sodium chlorite. nih.gov Other advanced materials, such as Boron-Doped Diamond (BDD) anodes, have also been investigated for their ability to promote the evolution of chlorine species. mdpi.com The choice of electrocatalyst is a key factor in optimizing the performance of the synthesis process. researchgate.net

Interactive Data Tables

Table 1: Comparison of Chemical Reduction Methods Use the filter to select a specific reducing agent.

| Reducing Agent | Common Process Name | Primary Reactants | Key Characteristics | Byproducts |

| Sulfur Dioxide | Mathieson | Sodium Chlorate, Sulfuric Acid | Requires high acidity; can be limited by side reactions. google.comresearchgate.net | Sodium Sulfate (B86663) |

| Methanol | Solvay | Sodium Chlorate, Sulfuric Acid | High efficiency; requires corrosion-resistant equipment. cdc.govresearchgate.net | Formic Acid, Carbon Dioxide |

| Chlorine Gas | Chlorine-Chlorite | Sodium Chlorite | High efficiency; requires careful ratio control. oxy.comdfserv.com | Sodium Chloride |

| Oxalic Acid | Laboratory Scale | Potassium Chlorate | Used for lab preparation. wikipedia.org | Potassium Oxalate, Carbon Dioxide |

Table 2: Overview of Electrochemical Generation Methods Click on a method to view more details.

| Generation Method | Key Principle | Anode Material Examples | Purity of ClO₂ |

| General Electrolysis | Oxidation of chlorite or chlorate ions. dioxide.comuclm.es | Varies | High to Very High dioxide.com |

| Membrane Electrolysis | Anode/cathode separation via ion-exchange membrane. google.comgoogle.com | Varies | High researchgate.net |

| Electrocatalytic Systems | Use of specific catalysts to enhance reaction. mdpi.comnih.gov | RuO₂-coated-Ti, Boron-Doped Diamond (BDD) mdpi.comnih.gov | High |

Kinetics and Optimization of ClO₂ Generation Processes

Influence of Reactant Concentrations on ClO₂ Production Kinetics

The concentration of precursor chemicals is a primary determinant of the reaction rate in this compound generation. The reaction kinetics are often described by a rate law that quantifies this dependence.

For the generation of ClO₂ from sodium chlorite and hydrochloric acid at low concentrations, the reaction order has been determined to be 1 with respect to sodium chlorite and 1.39 with respect to hydrochloric acid. aidic.it This indicates that the concentration of hydrochloric acid has a more pronounced effect on the reaction rate than the concentration of sodium chlorite. The reaction rate constant (k) varies with the concentration of the acid. aidic.it

Table 1: Influence of Hydrochloric Acid Concentration on Reaction Rate Constant at 298.15 K

| Average HCl Concentration (mol/L) | Reaction Rate Constant (k) |

|---|---|

| 0.063 | 0.0016 |

| 0.125 | 0.0038 |

| 0.188 | 0.0062 |

| 0.250 | 0.0090 |

| 0.313 | 0.0121 |

| 0.375 | 0.0154 |

| 0.438 | 0.0189 |

Data sourced from a study on the kinetics of ClO₂ preparation at low concentrations. aidic.it

In another common generation method, the reaction between sodium chlorate and sodium chloride in the presence of sulfuric acid, the rate law is different. Studies have found the reaction to be first-order with respect to the chlorate concentration and second-order with respect to the chloride concentration. nih.govresearchgate.net This highlights that the chloride ion concentration plays a very significant role in the kinetics of this particular process. Furthermore, the ratio of chlorate to chloride has a marked effect on the final ratio of this compound to chlorine (Cl₂) produced. nih.govresearchgate.net

When hypochlorous acid reacts with chlorite ions, the stoichiometry is highly sensitive to the concentrations and ratios of the reactants. acs.org Research indicates that the presence of chloride ions can significantly influence the reaction pathway, promoting the formation of this compound over the undesirable byproduct, chlorate. acs.orgnih.gov

Impact of Temperature and pH on ClO₂ Generation Efficiency

Temperature and pH are critical operational parameters that significantly affect not only the rate of reaction but also the efficiency and the nature of the byproducts formed during ClO₂ generation.

The effect of temperature on reaction kinetics is often described by the Arrhenius equation, which relates the rate constant to the activation energy and the absolute temperature. For the reaction between sodium chlorite and hydrochloric acid, the temperature dependence has been investigated to determine the activation energy. aidic.it Similarly, for the reaction involving sodium chlorate, sodium chloride, and sulfuric acid, the activation energy has been determined. nih.govresearchgate.net

In the reaction of sodium chlorate and hydrochloric acid, the rate constants increase with temperature. scientific.net

Table 2: Effect of Temperature on Reaction Rate Constants for ClO₂ Generation from Sodium Chlorate and HCl

| Temperature (°C) | First-Order Rate Constant (s⁻¹) | Second-Order Rate Constant (L·mol⁻¹·s⁻¹) |

|---|---|---|

| 30 | 0.0168 | 0.0019 |

| 40 | 0.0221 | 0.0028 |

| 50 | 0.0279 | 0.0060 |

Data sourced from a study on the kinetics of the reaction for the generation of this compound from Sodium Chlorate and Hydrochloric Acid. scientific.net

The pH of the reaction medium is a crucial factor for optimizing ClO₂ yield and minimizing the formation of unwanted byproducts. This compound is most stable in strongly acidic conditions. nih.gov As the acidity decreases (i.e., pH increases), ClO₂ tends to disproportionate into chlorate (ClO₃⁻) and chlorite (ClO₂⁻) ions. nih.govnouryon.com

The optimal pH for generation can vary depending on the specific chemical process:

For the generation of ClO₂ by reacting chlorine gas with a sodium chlorite solution, the optimal pH range is between 1.35 and 1.94 to maximize ClO₂ production while minimizing the formation of excess chlorine. nih.gov

In pulp bleaching applications, a final pH of around 3.8 is often considered optimal. nouryon.com At lower pH values, the formation of chlorate increases, which represents a loss of bleaching efficiency. nouryon.com Conversely, as the pH increases, more chlorite is formed. nouryon.comresearchgate.net Studies have shown that this compound delignification is more rapid and effective at pH 4 than at pH 2 or pH 10. researchgate.net

While the generation process is highly pH-dependent, a key advantage of this compound as a disinfectant is its effectiveness over a wide pH range, typically between 5 and 9. dioxide.comeaiwater.com

Kinetics of ClO₂ Reactions with Chemical Species

The rates at which this compound reacts with various chemical species are crucial for understanding its behavior. These reactions typically follow second-order kinetics, and the rate constants can span many orders of magnitude depending on the specific compound and the pH of the solution. researchgate.netrsc.orgmdpi.com

This compound reacts rapidly with several inorganic compounds. researchgate.netrsc.org The apparent second-order reaction rate constants (k_app_) for these reactions are typically in the range of 10² to 10⁶ M⁻¹s⁻¹ at a neutral pH of 7.0. researchgate.netrsc.org

The reactions of this compound with iodide, cyanide, nitrite (B80452), and sulfite (B76179) are all rapid. researchgate.netrsc.org

Iodide (I⁻): The oxidation of iodide by this compound is a fast process where ClO₂ is initially reduced to chlorite (ClO₂⁻). acs.orgacs.org The reaction follows a two-term rate law, with both second-order and third-order paths interpreted as outer-sphere electron-transfer mechanisms. acs.orgacs.org

Cyanide (CN⁻): The reaction with free cyanide is reported to be instantaneous. oxy.com In neutral and alkaline solutions below pH 10, this compound oxidizes cyanide ions to the less toxic cyanate. oxy.com The reaction is faster under strongly alkaline conditions. oxy.com

Nitrite (NO₂⁻): this compound oxidizes nitrite to nitrate. illinois.edu While ClO₂ does not react with ammonia (B1221849), it effectively oxidizes nitrogen-oxidizing bacteria. idiclo2.com The reaction with nitrite is part of the rapid oxidation of inorganic compounds by ClO₂. researchgate.netrsc.org

Sulfite (SO₃²⁻): The reaction between sulfite and this compound is complex and pH-dependent, with studies indicating that the sulfite ion (SO₃²⁻) reacts much more rapidly with ClO₂ than the hydrogen sulfite ion (HSO₃⁻) does. acs.orgnih.gov The reaction can proceed via both single electron transfer and formal oxygen transfer pathways. acs.org

The table below summarizes the reported reaction rate constants for these inorganic species with this compound.

| Inorganic Compound | Ion | Reaction Rate Constant (k) M⁻¹s⁻¹ | Conditions | Source(s) |

| Iodide | I⁻ | k_I = 1.87 x 10³ | 298 K | acs.orgacs.org |

| k_II_ = 1.25 x 10⁴ M⁻²s⁻¹ | 298 K | acs.orgacs.org | ||

| Cyanide | CN⁻ | 10² - 10⁶ (range) | pH 7.0 | researchgate.netrsc.org |

| Nitrite | NO₂⁻ | 10² - 10⁶ (range) | pH 7.0 | researchgate.netrsc.org |

| Sulfite | SO₃²⁻ | 2.6 x 10⁶ | In excess chlorite (1 M) | acs.org |

Reaction Rate Constants with Inorganic Compounds

Iron(II) and Manganese(II) Oxidation

This compound (ClO₂) is a potent oxidizing agent for soluble iron(II) and manganese(II), which are common contaminants in water sources. The reaction is rapid, converting the soluble metallic ions into insoluble precipitates that can be subsequently removed through filtration. idiclo2.com The oxidation process for both Fe(II) and Mn(II) involves a one-electron transfer mechanism, where ClO₂ is reduced to the chlorite ion (ClO₂⁻). rsc.org

The reaction with iron(II) proceeds swiftly, oxidizing it to iron(III), which then precipitates. idiclo2.compsu.edu Similarly, this compound effectively oxidizes manganese(II) to manganese(III) and manganese(IV) oxides. idiclo2.comacs.org A notable characteristic of these reactions is the "one-two punch" effect; after the initial oxidation by this compound, the resulting chlorite byproduct can further oxidize any remaining Fe(II) and Mn(II). psu.edu

The stoichiometry of these reactions is well-defined. Approximately 1.2 mg of this compound is required to oxidize 1.0 mg of iron(II), and 2.5 mg of this compound is needed for every 1.0 mg of manganese(II). idiclo2.com The kinetics of these oxidation reactions are significantly influenced by pH, with the reaction rate constants for both Fe(II) and Mn(II) oxidation increasing as the pH rises. rsc.org For instance, the rate constant for Mn(II) oxidation can increase from 3.2 × 10³ M⁻¹ s⁻¹ at pH 6 to 5.0 × 10⁴ M⁻¹ s⁻¹ at pH 8. rsc.org

Limited Reactivity with Ammonia (NH₄⁺) and Bromide (Br⁻)

A key feature of this compound's chemical behavior is its high selectivity, particularly its limited reactivity with certain inorganic ions like ammonia (NH₄⁺) and bromide (Br⁻). researchgate.netrsc.org Unlike other common oxidants such as chlorine, this compound does not react with ammonia. nih.govidiclo2.com This lack of reaction prevents the formation of chloramines, allowing this compound to remain fully available for its primary function. idiclo2.com Similarly, this compound does not oxidize bromide ions. nih.gov This is a significant advantage in water treatment, as it avoids the formation of brominated disinfection byproducts.

Reaction Rate Constants with Organic Compounds

The reactivity of this compound with organic compounds is highly selective and primarily driven by an electron transfer pathway. researchgate.netrsc.org It preferentially targets molecules with electron-rich moieties, leaving many other organic structures unaffected. rsc.orgresearchgate.net This selectivity is evident in the wide variation of apparent second-order reaction rate constants (kₐₚₚ), which can span over 14 orders of magnitude at a neutral pH of 7.0. researchgate.netrsc.org

Selective Reactivity with Electron-Rich Moieties (e.g., Phenols, Anilines, Thiols)

This compound exhibits high reactivity towards organic compounds that can readily donate electrons. researchgate.netrsc.org This includes compounds containing phenolic, aniline, and thiol functional groups.

Phenols : Phenolic compounds react rapidly with this compound, with apparent second-order rate constants (kₐₚₚ) typically ranging from 10³ to 10⁹ M⁻¹s⁻¹. researchgate.netrsc.orgmdpi.com The primary products of this oxidation are often p-benzoquinone and various substituted chloro-p-benzoquinones. mdpi.com

Anilines : Anilines are also highly susceptible to oxidation by this compound, with kₐₚₚ values in the range of 10⁵ to 10⁸ M⁻¹s⁻¹. researchgate.netrsc.org

Thiols (Mercaptans) : Thiols are among the most reactive organic compounds with this compound, showing kₐₚₚ values greater than 10⁸ M⁻¹s⁻¹. researchgate.netrsc.org The oxidation of thiols and organic sulfides effectively eliminates their associated odors by converting them into compounds like sulfonic acids or sulfonates. scotmas.com The reaction with the amino acid cysteine is also extremely rapid. nih.gov

Interactive Table: Reaction Rate Constants of ClO₂ with Electron-Rich Organic Compounds at pH 7 Select a compound type from the dropdown to view its typical reaction rate constant range.

Quantitative Structure-Activity Relationships (QSARs) for ClO₂ Oxidation

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. nih.gov In the context of this compound (ClO₂) oxidation, QSARs are developed to forecast the reaction rate constants of ClO₂ with various organic compounds, particularly those containing electron-rich functional groups. rsc.orgresearchgate.netresearchgate.net

The fundamental principle of QSAR modeling is to establish a correlation between the chemical structure of a molecule, represented by numerical descriptors, and its observed biological or chemical activity, such as its reaction rate with an oxidant. nih.gov For ClO₂ oxidation, these models are crucial for understanding the fate of organic micropollutants in water treatment processes. researchgate.netunifr.ch

Electron transfer is the predominant pathway for ClO₂ reactions. rsc.orgresearchgate.net Consequently, QSAR models for ClO₂ oxidation often focus on compounds with electron-rich moieties, which are most susceptible to its attack. rsc.orgresearchgate.net Research has successfully developed QSARs for predicting the species-specific second-order reaction rate constants for the oxidation of compounds containing phenolic and amine structures by ClO₂. rsc.orgresearchgate.net These models typically use substituent descriptor variables, such as Hammett or Taft sigma constants, which quantify the electron-donating or electron-withdrawing effects of functional groups on a molecule. researchgate.netunifr.ch

Studies have shown that ClO₂ is highly selective, reacting rapidly with phenols, anilines, thiols, and aliphatic tertiary amines, while showing low reactivity with structures like olefins and aldehydes. rsc.orgresearchgate.net The apparent second-order reaction rate constants (k_app_) for ClO₂ oxidation can span over 14 orders of magnitude at a neutral pH. rsc.orgresearchgate.net QSAR models help to systematically predict these vast differences in reactivity. For instance, 18 different QSARs have been developed to predict the k-values for the reaction of various oxidants, including this compound, with organic compounds. These models predicted 74% of the k-values within a factor of 1/3 to 3 of the experimentally measured values. researchgate.net

Table 1: Components of a QSAR Model for this compound Oxidation

| Component | Description | Example in ClO₂ Oxidation Context |

| Dataset | A collection of compounds with known reaction rate constants with ClO₂. | A series of substituted phenols or anilines. rsc.orgresearchgate.net |

| Molecular Descriptors | Numerical values that characterize the structural, physical, or chemical properties of a molecule. | Hammett or Taft sigma constants (σ), which describe the electronic effect of substituents on the aromatic ring. researchgate.netunifr.ch |

| Statistical Method | An algorithm used to create a mathematical correlation between descriptors and activity. | Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov |

| Prediction Model | The resulting mathematical equation that links the descriptors to the reaction rate constant (log k). | A linear equation correlating the logarithm of the reaction rate constant with the Hammett constants of the substituents. researchgate.net |

Byproduct Formation in ClO₂ Reactions

The reaction of this compound with substances in water leads to the formation of several inorganic and organic byproducts. The nature and yield of these byproducts are influenced by various factors including the reactants present, pH, and temperature.

Formation of Chlorite (ClO₂⁻) and Chlorate (ClO₃⁻)

When this compound is used in water treatment, it decomposes, primarily forming the inorganic oxyhalides chlorite (ClO₂⁻) and chlorate (ClO₃⁻). who.intwho.int

Chlorite (ClO₂⁻) is the principal byproduct of this compound reactions. who.int In drinking water treatment, approximately 50-70% of the consumed ClO₂ is converted to chlorite. acs.orgamazonaws.comresearchgate.net The formation of chlorite is a key step in the reduction of ClO₂ as it oxidizes other compounds. researchgate.net The yield of chlorite is dependent on the functional groups of the organic matter it reacts with; for example, reactions with amines and certain hydroxybenzenes at neutral pH can result in chlorite yields greater than 50%. surrey.ac.uk Factors such as increasing pH and temperature also tend to increase the amount of chlorite formed. researchgate.net

Chlorate (ClO₃⁻) is also formed as a byproduct, but generally in smaller quantities than chlorite, with yields typically ranging from 0% to 30% of the consumed ClO₂. acs.orgresearchgate.net However, chlorate formation is highly dependent on the specific reaction conditions. amazonaws.com For instance, the presence of hypochlorous acid (HOCl) or hypobromous acid (HOBr) can lead to complex reaction pathways that generate chlorate. nih.govacs.org In alkaline solutions, ClO₂ can undergo disproportionation, a reaction where a single compound is simultaneously oxidized and reduced, to form both chlorite and chlorate. researchgate.net Under UV irradiation, chlorate can become the dominant byproduct. researchgate.net

The degradation of this compound in water, leading to these byproducts, is influenced by a multitude of factors as summarized in the table below. researchgate.net

Table 2: Factors Influencing Chlorite and Chlorate Formation from this compound

| Factor | Influence on Byproduct Formation |

| ClO₂ Consumption | The formation of both chlorite and chlorate is strongly dependent on the amount of this compound consumed. amazonaws.com |

| pH | Alkaline conditions favor the decomposition of ClO₂. who.int Increased pH generally increases chlorite formation, while its effect on chlorate can be more complex, sometimes showing an inverse relationship. researchgate.net |

| Temperature | Higher temperatures tend to increase the formation of both chlorite and chlorate. researchgate.net |

| Dissolved Organic Carbon (DOC) | As DOC content increases, the consumption of ClO₂ increases, leading to greater formation of both chlorite and chlorate. researchgate.net |

| UV Irradiation | Under UV light, chlorate becomes a dominant byproduct of ClO₂ reactions. researchgate.net |

| Presence of other oxidants | The presence of hypochlorite (B82951) or hypobromite (B1234621) can create reaction pathways that significantly affect the relative yields of chlorite and chlorate. nih.govacs.org |

A regression analysis on Han River water developed models to predict the concentration of these byproducts based on several variables. researchgate.net

Chlorite (mg/L) = 10⁻²·²⁰[ClO₂]⁰·⁴⁵[pH]⁰·⁹⁰[temp]⁰·²⁷[TOC]¹·⁰⁴[time]⁰·²⁰

Chlorate (mg/L) = 10⁻²·⁶¹[ClO₂]¹·²⁷[pH]⁻⁰·⁵⁰[temp]¹·²⁸[TOC]⁰·³¹[time]⁰·¹²

Minimization Strategies for Oxidation Byproducts

Given the formation of potentially undesirable byproducts like chlorite and chlorate, strategies have been developed to minimize their concentrations in treated water.

Precursor Removal: One of the most effective strategies is to remove the organic precursors that react with ClO₂ to form byproducts in the first place. westechwater.commknassociates.us Enhanced coagulation and softening are treatment techniques used to remove Total Organic Carbon (TOC) from the source water before the disinfection stage. westechwater.com

Control of Generation and Dosing: For chlorate, control must rely on preventing its formation, as there are no low-cost removal options once it is present. who.intnih.gov This involves optimizing the conditions within the on-site ClO₂ generator to reduce chlorate formation and accurately selecting the generation process. xylem.com

Purification of ClO₂ Stock Solution: Chlorate can be present as a contaminant in the ClO₂ stock solution if there is unreacted chlorine from the generation process. A novel strategy involves purging the generated ClO₂ gas through a "trap" containing a chlorite solution. This trap scavenges the residual chlorine, significantly reducing the chlorate concentration in the final stock solution. acs.org

Scavenging of In Situ Formed Byproducts:

FAC Scavenging: To address byproducts formed from intrinsic FAC, low concentrations of ammonia can be added to the water. Ammonia reacts with the newly formed FAC to produce less reactive chloramines, which prevents the formation of other halogenated byproducts without consuming the primary disinfectant, ClO₂. acs.org

Chlorite Removal: If chlorite concentrations are too high after pre-oxidation, they can be reduced by adding ferrous iron or sulfur-based reducing agents. who.intnih.gov

Adsorption: Advanced methods include the use of modified adsorbents. Surfactant-modified granulated activated carbon has shown high efficacy in adsorbing both chlorite and chlorate from water, with removal rates of ≥99% for chlorite and 80% for chlorate in laboratory studies. ugr.es

Table 4: Summary of Minimization Strategies for this compound Byproducts

| Strategy | Target Byproduct(s) | Mechanism of Action | Citations |

| Enhanced Coagulation | All organic-derived byproducts | Removes Total Organic Carbon (TOC), the precursor material, from water before disinfection. | westechwater.commknassociates.us |

| Generator Optimization | Chlorate | Controls reaction conditions during ClO₂ generation to prevent chlorate formation. | who.intxylem.com |

| Chlorine Scavenging Trap | Chlorate | Purges ClO₂ stock solution of residual chlorine, a key precursor to chlorate. | acs.org |

| Ammonia Addition | FAC-derived byproducts | Scavenges in situ formed Free Available Chlorine (FAC) as less reactive chloramines. | acs.org |

| Reduction with Ferrous Iron | Chlorite | Chemically reduces chlorite to chloride. | who.intnih.gov |

| Modified Activated Carbon | Chlorite, Chlorate | Adsorbs the inorganic oxyanions from the water. | ugr.es |

Synthesis and Production of Chlorine Dioxide

Laboratory-Scale Synthesis

For preparing a higher purity, chlorine-free solution, often used for creating analytical standards, a different method is used. This involves the reaction of sodium chlorite (B76162) with dilute sulfuric acid (H₂SO₄). researchgate.net The generated ClO₂ gas is then passed through a scrubber containing a sodium chlorite solution to remove any chlorine impurities before being dissolved in chilled deionized water. researchgate.netoxy.com The reaction is: 4ClO₂⁻ + 2H₂SO₄ → 2ClO₂ + HClO₃ + 2SO₄²⁻ + H₂O + HCl. wikipedia.org

Another laboratory preparation involves the reaction of potassium chlorate (B79027) (KClO₃) with oxalic acid (H₂C₂O₄). wikipedia.org

Industrial Production Methods

For large-scale industrial applications, particularly in the pulp and paper industry, this compound is produced from sodium chlorate (NaClO₃) in a strong acid solution using a reducing agent. nouryon.comcdc.gov Common reducing agents include methanol (B129727), sulfur dioxide, or sodium chloride. nouryon.comcdc.gov

Methanol-based process: This is a widely used commercial route where methanol acts as the reducing agent in the presence of sulfuric acid. wikipedia.org These processes are highly efficient and can be designed to be very safe. wikipedia.org

Mathieson process: This method uses sulfur dioxide to reduce sodium chlorate in a sulfuric acid solution, producing this compound with a low chlorine content. cdc.gov

Solvay process: This process utilizes methanol as the reducing agent with sodium chlorate and sulfuric acid. cdc.gov

R2 process: In this process, sodium chloride is used as the reducing agent for sodium chlorate in a sulfuric acid medium. cdc.gov